Dual COX/LOX Inhibition: Etofenamate Retains Direct LOX Activity While Flufenamic Acid Is Ineffective
Etofenamate exhibits direct concentration-dependent inhibition of guinea pig peritoneal polymorphonuclear leukocyte-derived 5-lipoxygenase with an IC50 of 53 μM, whereas flufenamic acid at 100 μM shows no inhibitory effect [1]. In the same study, etofenamate (3 μM) undergoes only partial hydrolysis to flufenamic acid (39.5% at 30 min, 57.0% at 60 min) in rat peritoneal macrophage incubations, indicating that etofenamate exerts intrinsic pharmacological activity prior to metabolic conversion [2].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 53 μM |
| Comparator Or Baseline | Flufenamic acid: no inhibition at 100 μM |
| Quantified Difference | Flufenamic acid ineffective at ~2× higher concentration than etofenamate's IC50 |
| Conditions | Guinea pig peritoneal polymorphonuclear leukocyte-derived 5-lipoxygenase assay |
Why This Matters
This establishes a non-interchangeable dual mechanism (COX + LOX inhibition) not present in flufenamic acid alone, which may explain superior clinical outcomes in inflammatory conditions with leukotriene involvement.
- [1] Ishii K, Motoyoshi S, Kadokawa T, Shimizu M. [In vitro anti-inflammatory mechanism of action of the transcutaneous non-steroidal anti-inflammatory drug etofenamate]. Nihon Yakurigaku Zasshi. 1987 Jan;89(1):15-24. View Source
- [2] Ishii K, Motoyoshi S, Kadokawa T, Shimizu M. [In vitro anti-inflammatory mechanism of action of the transcutaneous non-steroidal anti-inflammatory drug etofenamate]. Nihon Yakurigaku Zasshi. 1987 Jan;89(1):15-24. View Source
